molecular formula C8H6FNO2 B8814122 4-Fluoro-1-nitro-2-vinylbenzene

4-Fluoro-1-nitro-2-vinylbenzene

Cat. No.: B8814122
M. Wt: 167.14 g/mol
InChI Key: RKFMDUVMPSAXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-1-nitro-2-vinylbenzene (CAS No. 951667-82-6) is a fluorinated aromatic compound with the molecular formula C₈H₆FNO₂ and a molecular weight of 167.14 g/mol . It features a benzene ring substituted with a fluoro group (position 4), a nitro group (position 1), and a vinyl group (position 2). This arrangement creates a sterically hindered ortho-nitro configuration relative to the vinyl substituent, which influences its electronic properties and reactivity.

The compound requires storage under an inert atmosphere at -20°C to prevent degradation . Safety data indicate hazards including H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), necessitating precautions such as the use of protective gloves and eyewear .

Properties

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

2-ethenyl-4-fluoro-1-nitrobenzene

InChI

InChI=1S/C8H6FNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h2-5H,1H2

InChI Key

RKFMDUVMPSAXRJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC(=C1)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares 4-Fluoro-1-nitro-2-vinylbenzene with key analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 951667-82-6 C₈H₆FNO₂ 167.14 Fluoro, nitro (ortho), vinyl
2-Fluoro-6-nitrobenzoic acid 385-02-4 C₇H₄FNO₄ 185.11 Fluoro, nitro, carboxylic acid
3-Fluoro-4-nitrobenzyl alcohol 503315-74-0 C₇H₆FNO₃ 171.13 Fluoro, nitro, hydroxymethyl
1-Fluoro-2-methyl-4-nitrobenzene 455-88-9 C₇H₆FNO₂ 155.13 Fluoro, nitro (para), methyl
1-Fluoro-4-iodo-2-nitrobenzene 394-33-2 C₆H₃FINO₂ 267.00 Fluoro, nitro, iodo

Key Observations :

  • Substituent Effects : The vinyl group in this compound introduces conjugation with the aromatic ring, enhancing reactivity in polymerization or addition reactions compared to methyl or iodo substituents .
  • Polar Functional Groups : Compounds like 2-Fluoro-6-nitrobenzoic acid and 3-Fluoro-4-nitrobenzyl alcohol exhibit higher melting points (e.g., 93–94°C for the latter) due to hydrogen bonding, unlike this compound, which lacks such groups .

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